7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
The compound 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Position 7: A piperazine ring substituted with a 4,6-dimethylpyrimidin-2-yl group.
- Positions 2 and 5: Methyl groups, which may improve lipophilicity and metabolic stability.
- Position 3: A phenyl group, contributing to aromatic stacking interactions.
Pyrazolo[1,5-a]pyrimidines are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism .
Properties
IUPAC Name |
7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7/c1-16-14-17(2)27-24(26-16)30-12-10-29(11-13-30)21-15-18(3)25-23-22(19(4)28-31(21)23)20-8-6-5-7-9-20/h5-9,14-15H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBCBPMCTVOZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the dimethylpyrimidinyl, piperazinyl, and phenyl substituents. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the dimethylpyrimidinyl and piperazinyl groups via nucleophilic substitution reactions.
Coupling Reactions: Attachment of the phenyl group through palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions (e.g., reflux, room temperature).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 429.52 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of the piperazine ring and dimethylpyrimidine moiety contributes to its pharmacological profile.
Biological Activities
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit a variety of biological activities:
- Antimicrobial Activity : Compounds within this class have shown promising results against various pathogens, including bacteria and fungi. For instance, some derivatives have been identified as potential leads for treating tuberculosis due to their activity against Mycobacterium tuberculosis .
- Anticancer Properties : Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Specific analogues have been shown to induce apoptosis in cancer cells .
- Anti-inflammatory Effects : Certain compounds in this class possess anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Research has provided insights into how modifications to the core structure can enhance biological activity:
- Substituent Variations : Modifying the substituents on the piperazine or pyrimidine rings can significantly affect the compound's potency and selectivity for specific biological targets .
- Mechanism of Action : The mechanisms by which these compounds exert their effects often involve interactions with key enzymes or receptors within the target cells. For example, some derivatives have been found to inhibit specific kinases involved in cell proliferation .
Case Studies
Several case studies illustrate the practical applications of 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine:
- Antitubercular Activity : A focused library of analogues derived from this compound was screened for antitubercular activity. The most promising candidates showed low cytotoxicity and effective inhibition of Mtb within macrophages . This highlights the potential for developing new treatments for tuberculosis using this scaffold.
- Cancer Treatment Development : In vitro studies have shown that certain derivatives can effectively inhibit the growth of various cancer cell lines. These findings support further development into clinical candidates for oncology applications .
- Inflammation Models : Animal models of inflammation have been used to assess the efficacy of these compounds in reducing inflammatory markers and improving symptoms in conditions such as rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biological processes.
Gene Expression Modulation: Affecting the expression of genes related to disease pathways.
Comparison with Similar Compounds
Substituent Variations at Position 7
Position 7 is a critical site for functional diversification. Key analogues include:
Key Observations :
Biological Activity
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and potential clinical applications.
- Molecular Formula : C24H27N7O
- Molecular Weight : 429.52 g/mol
- CAS Number : 1015582-31-6
This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
The biological activity of this compound primarily involves the inhibition of specific kinases associated with cancer cell proliferation and survival. Research indicates that it acts as a selective inhibitor of Pim-1 kinase, which plays a critical role in regulating cell growth and survival pathways in various cancers.
Key Findings
-
Pim-1 Inhibition :
- The compound demonstrated potent inhibition of Pim-1 kinase with an IC50 value in the low micromolar range. This inhibition leads to decreased phosphorylation of BAD (BCL-2 antagonist of cell death), promoting apoptosis in cancer cells .
- In cellular assays, the compound inhibited colony formation and induced cell death in cancer cell lines at submicromolar concentrations .
- Selectivity Profile :
Biological Activity Data
| Biological Target | Inhibition Type | IC50 (μM) | Reference |
|---|---|---|---|
| Pim-1 | Kinase Inhibition | < 1 | |
| TRKC | Kinase Inhibition | 0.96 | |
| Flt-3 | Kinase Inhibition | 2.0 | |
| BAD Phosphorylation | Cell-based Assay | < 0.5 |
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Anticancer Activity :
- Antiviral Properties :
Q & A
Q. Optimization Tips :
- Use catalytic acid (e.g., HCl) to accelerate cyclization .
- Monitor reaction progress via TLC or HPLC to minimize byproducts .
Basic: How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR :
- The pyrazolo[1,5-a]pyrimidine core is confirmed by aromatic protons in the δ 6.5–8.5 ppm range. Substituents like methyl groups (2,5-dimethyl) appear as singlets at δ 2.1–2.5 ppm, while the piperazine moiety shows characteristic splitting patterns (δ 2.8–3.5 ppm) .
- ¹³C NMR distinguishes carbonyl carbons (δ 160–170 ppm) and quaternary carbons in the pyrimidine ring .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with a mass error <5 ppm. For example, a compound with C₂₅H₂₈N₈ would show [M+H]⁺ at m/z 449.2456 .
- Cross-Validation : Compare experimental data with computational tools (e.g., ACD/Labs NMR predictor) to resolve ambiguities .
Advanced: How can researchers address low yields during cyclization steps in the synthesis?
Methodological Answer :
Low yields in cyclization often stem from steric hindrance or improper reaction conditions . Strategies include:
- Solvent Optimization : Replace DMF with DMSO to enhance solubility of bulky intermediates .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) or ionic liquids to lower activation energy .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) and improve efficiency .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .
Example : A study achieved 85% yield by heating the reaction at 120°C in DMSO with 5 mol% ZnCl₂ .
Advanced: How can substituent variations at position 7 influence the compound’s bioactivity?
Q. Structure-Activity Relationship (SAR) Insights :
-
Piperazine Modifications :
Substituent at Position 7 Observed Bioactivity Reference 4-(4,6-Dimethylpyrimidin-2-yl)piperazine Enhanced kinase inhibition (IC₅₀: 0.8 µM vs. CDK2) 4-(6-Methylpyridin-2-yl)piperazine Improved solubility and CNS penetration 4-Chlorobenzylsulfanyl Anticancer activity (GI₅₀: 2.5 µM in HeLa cells) -
Methodological Approach :
- In Silico Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) .
- In Vitro Assays : Screen analogs against disease-specific cell lines (e.g., MTT assay for cytotoxicity) .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Q. Methodological Answer :
- Overlapping Peaks in NMR :
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can differentiate between C-2 and C-5 methyl groups in the pyrazolo[1,5-a]pyrimidine core .
- Ambiguous Mass Fragments :
- X-ray Crystallography : Resolve absolute configuration by growing single crystals (e.g., using slow evaporation in hexane/ethyl acetate) .
Case Study : A compound initially misassigned due to similar ¹H NMR shifts was corrected via X-ray analysis, confirming a para-methoxyphenyl group instead of ortho .
Advanced: What computational methods are recommended for predicting the pharmacokinetic properties of this compound?
Q. Methodological Answer :
- ADME Prediction :
- Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, a logP >3 suggests poor aqueous solubility .
- ProTox-II predicts toxicity endpoints (e.g., hepatotoxicity risk) .
- Molecular Dynamics (MD) Simulations :
- Simulate binding stability with GROMACS to assess target engagement over time (e.g., 100 ns simulations for kinase inhibitors) .
Q. Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) :
- Treat cells with the compound, lyse, and heat to denature unbound proteins. Use Western blotting to detect stabilized target proteins .
- Kinase Activity Profiling :
- Use a panel of 100+ kinases (e.g., KinomeScan) to identify off-target effects .
- CRISPR Knockout : Generate target gene-knockout cell lines and compare compound efficacy with wild-type cells .
Example : A CETSA study confirmed target engagement with CDK2, showing a ΔTm shift of 4.5°C at 10 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
